molecular formula C11H25NOSi B13992863 [1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine

[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine

Cat. No.: B13992863
M. Wt: 215.41 g/mol
InChI Key: BETIZJQWWDLROF-UHFFFAOYSA-N
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Description

[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a tert-butyl(dimethyl)silyl group protecting the hydroxyl functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or N-methylimidazole, often in solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions are generally mild, with temperatures ranging from 24°C to 80°C depending on the specific requirements .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site . This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl protecting group. This combination provides both stability and reactivity, making it a valuable compound in various synthetic applications .

Properties

Molecular Formula

C11H25NOSi

Molecular Weight

215.41 g/mol

IUPAC Name

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h6-9,12H2,1-5H3

InChI Key

BETIZJQWWDLROF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CC1)CN

Origin of Product

United States

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